N-(1,1-dioxothiolan-3-yl)-3-(3-phenylpropoxy)pyrrolidine-1-carboxamide
Description
N-(1,1-dioxothiolan-3-yl)-3-(3-phenylpropoxy)pyrrolidine-1-carboxamide is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a dioxothiolan ring, a phenylpropoxy group, and a pyrrolidine carboxamide moiety
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3-(3-phenylpropoxy)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c21-18(19-16-9-12-25(22,23)14-16)20-10-8-17(13-20)24-11-4-7-15-5-2-1-3-6-15/h1-3,5-6,16-17H,4,7-14H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTFEDJUUUPDQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OCCCC2=CC=CC=C2)C(=O)NC3CCS(=O)(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxothiolan-3-yl)-3-(3-phenylpropoxy)pyrrolidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dioxothiolan Ring: The dioxothiolan ring can be synthesized through the oxidation of a thiolane derivative using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Introduction of the Phenylpropoxy Group: The phenylpropoxy group can be introduced via an etherification reaction, where a phenylpropyl alcohol reacts with an appropriate leaving group under basic conditions.
Formation of the Pyrrolidine Carboxamide: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound. The carboxamide functionality is then introduced through an amidation reaction with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxothiolan-3-yl)-3-(3-phenylpropoxy)pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The dioxothiolan ring can be further oxidized to form sulfone derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The phenylpropoxy group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides, thiolates, and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenylpropoxy derivatives.
Scientific Research Applications
N-(1,1-dioxothiolan-3-yl)-3-(3-phenylpropoxy)pyrrolidine-1-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including infectious diseases and cancer.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1,1-dioxothiolan-3-yl)-3-(3-phenylpropoxy)pyrrolidine-1-carboxamide is dependent on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, and nucleic acids, leading to modulation of biochemical pathways. The dioxothiolan ring and phenylpropoxy group may play key roles in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
N-(1,1-dioxothiolan-3-yl)-3-(3-phenylpropoxy)pyrrolidine-1-carboxamide can be compared with other compounds that feature similar functional groups, such as:
N-(1,1-dioxothiolan-3-yl)-3-(3-phenylpropoxy)pyrrolidine-1-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.
N-(1,1-dioxothiolan-3-yl)-3-(3-phenylpropoxy)pyrrolidine-1-sulfonamide: Contains a sulfonamide group instead of a carboxamide.
N-(1,1-dioxothiolan-3-yl)-3-(3-phenylpropoxy)pyrrolidine-1-amine: Features an amine group instead of a carboxamide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
